4-Isopropyl-1-(4-nitrophenyl)piperazin-2-one
Description
4-Isopropyl-1-(4-nitrophenyl)piperazin-2-one is a chemical compound with the molecular formula C13H17N3O3. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research .
Properties
CAS No. |
925920-71-4 |
|---|---|
Molecular Formula |
C13H17N3O3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-4-propan-2-ylpiperazin-2-one |
InChI |
InChI=1S/C13H17N3O3/c1-10(2)14-7-8-15(13(17)9-14)11-3-5-12(6-4-11)16(18)19/h3-6,10H,7-9H2,1-2H3 |
InChI Key |
BZLXOGNFMDHCER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Isopropyl-1-(4-nitrophenyl)piperazin-2-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization can yield the desired piperazin-2-one derivatives .
Chemical Reactions Analysis
4-Isopropyl-1-(4-nitrophenyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, often using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
4-Isopropyl-1-(4-nitrophenyl)piperazin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Isopropyl-1-(4-nitrophenyl)piperazin-2-one involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Isopropyl-1-(4-nitrophenyl)piperazin-2-one can be compared with other piperazine derivatives such as:
1-(4-Nitrophenyl)piperazin-2-one: Similar in structure but lacks the isopropyl group, leading to different chemical and biological properties.
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: Another related compound used in the synthesis of triazole medicines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
